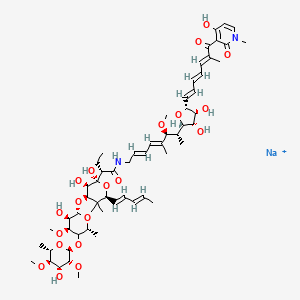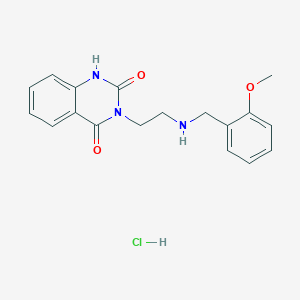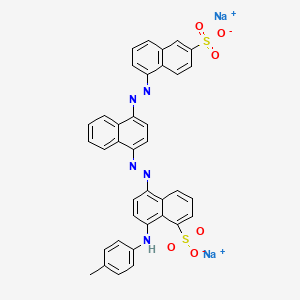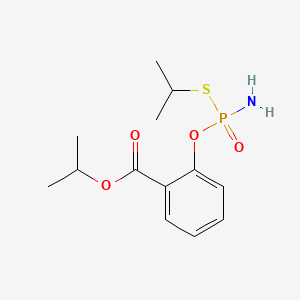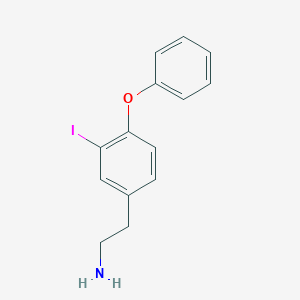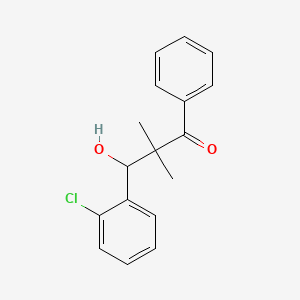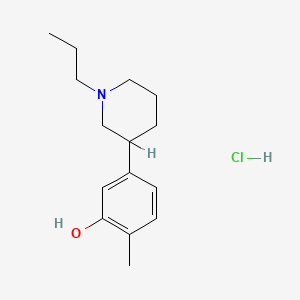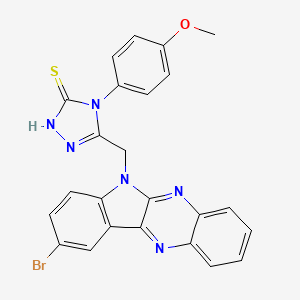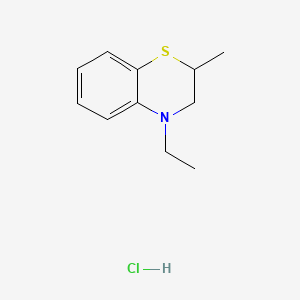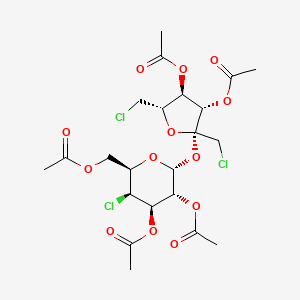
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate is a complex organic compound with the molecular formula C22H29Cl3O13 and a molecular weight of 607.82 g/mol . This compound is known for its unique structural features, which include multiple acetyl and chloro groups attached to a fructofuranosyl and galactose backbone.
Métodos De Preparación
The synthesis of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves several steps:
Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.
Acetylation: The tritylated product is then acetylated.
Detritylation: The acetylated product undergoes detritylation to remove the trityl groups.
Isomerization: The resulting penta-acetate is isomerized.
Chlorination: The isomerized product is chlorinated.
Deacetylation: Finally, the chlorinated product is deacetylated to yield the desired compound.
Análisis De Reacciones Químicas
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate undergoes various chemical reactions:
Substitution Reactions: The chloro groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of artificial sweeteners and other food additives.
Mecanismo De Acción
The mechanism of action of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves its interaction with specific molecular targets and pathways. The acetyl and chloro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways are still under investigation, but it is believed to influence carbohydrate metabolism and enzymatic activity .
Comparación Con Compuestos Similares
Similar compounds include:
Sucralose: A widely used artificial sweetener with a similar chlorinated sugar structure.
Trichlorosucrose pentaacetate: Another chlorinated sugar derivative used in various applications.
2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranoside: A closely related compound with similar structural features.
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate stands out due to its specific combination of acetyl and chloro groups, which confer unique chemical properties and reactivity.
Propiedades
Número CAS |
55832-20-7 |
|---|---|
Fórmula molecular |
C22H29Cl3O13 |
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6R)-4,5-diacetyloxy-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis(chloromethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+/m1/s1 |
Clave InChI |
WBOCSUAOZWICQT-ZIPNEROJSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


